molecular formula C21H13ClN2O5S B302133 3-(4-Chlorobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione

3-(4-Chlorobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione

Cat. No. B302133
M. Wt: 440.9 g/mol
InChI Key: XZZDRPIAPZCQQN-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione, also known as CNB-001, is a small molecule drug that has been shown to have neuroprotective effects in various preclinical models of neurological disorders. CNB-001 is a thiazolidinedione derivative that has been designed to target oxidative stress and inflammation, two key mechanisms that contribute to the pathogenesis of various neurological disorders.

Mechanism of Action

The neuroprotective effects of 3-(4-Chlorobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione are thought to be mediated through its ability to target oxidative stress and inflammation. Specifically, 3-(4-Chlorobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to activate the Nrf2/ARE pathway, a key regulator of antioxidant and anti-inflammatory gene expression, and inhibit the NF-κB pathway, a key mediator of inflammatory gene expression.
Biochemical and Physiological Effects:
3-(4-Chlorobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects that contribute to its neuroprotective properties. These include the ability to scavenge reactive oxygen species, inhibit lipid peroxidation, and reduce pro-inflammatory cytokine production.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-Chlorobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione for lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects directly in the brain. However, one limitation of 3-(4-Chlorobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-(4-Chlorobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione. One area of focus could be on further elucidating the molecular mechanisms underlying its neuroprotective effects, particularly with respect to its effects on the Nrf2/ARE and NF-κB pathways. Another area of focus could be on exploring the potential therapeutic applications of 3-(4-Chlorobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, there may be opportunities to optimize the pharmacokinetic properties of 3-(4-Chlorobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione, such as its solubility and bioavailability, to improve its efficacy and safety in clinical settings.

Synthesis Methods

3-(4-Chlorobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione can be synthesized using a multi-step synthetic route that involves the condensation of 4-chlorobenzaldehyde with 5-(2-nitrophenyl)furan-2-carbaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with thiosemicarbazide to form the thiazolidine-2,4-dione core structure, which is further modified by the introduction of a chlorobenzyl group at the 3-position.

Scientific Research Applications

3-(4-Chlorobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been extensively studied for its neuroprotective effects in various preclinical models of neurological disorders, including traumatic brain injury, stroke, and Alzheimer's disease. In these models, 3-(4-Chlorobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to reduce oxidative stress, inflammation, and neuronal cell death, as well as improve cognitive and functional outcomes.

properties

Product Name

3-(4-Chlorobenzyl)-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C21H13ClN2O5S

Molecular Weight

440.9 g/mol

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H13ClN2O5S/c22-14-7-5-13(6-8-14)12-23-20(25)19(30-21(23)26)11-15-9-10-18(29-15)16-3-1-2-4-17(16)24(27)28/h1-11H,12H2/b19-11-

InChI Key

XZZDRPIAPZCQQN-ODLFYWEKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)[N+](=O)[O-]

SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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